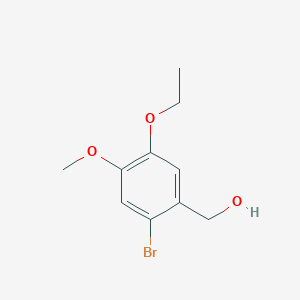
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate is an organic compound with the molecular formula C18H20N4O2 and a molecular weight of 324.377 g/mol . This compound is known for its unique structure, which combines a tert-butylphenyl group with a benzotriazole moiety through a carbamate linkage. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate typically involves the reaction of 4-tert-butylphenyl isocyanate with 1-methyl-1H-1,2,3-benzotriazole-5-amine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Oxidation Reactions: The tert-butylphenyl group can be oxidized under specific conditions to form corresponding oxidation products.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted benzotriazole derivatives.
Oxidation Reactions: Oxidized tert-butylphenyl derivatives.
Reduction Reactions: Amine derivatives of the original compound.
Applications De Recherche Scientifique
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the carbamate linkage can undergo hydrolysis, releasing active intermediates that can interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
- Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)]phenylcarbamate
Uniqueness
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate is unique due to its combination of a tert-butylphenyl group and a benzotriazole moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H20N4O2 |
|---|---|
Poids moléculaire |
324.4g/mol |
Nom IUPAC |
(4-tert-butylphenyl) N-(1-methylbenzotriazol-5-yl)carbamate |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)12-5-8-14(9-6-12)24-17(23)19-13-7-10-16-15(11-13)20-21-22(16)4/h5-11H,1-4H3,(H,19,23) |
Clé InChI |
XDBGULAIABOZJD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)N(N=N3)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)N(N=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Tert-butyl-4-[(butylthio)methyl]-2-furoic acid](/img/structure/B425945.png)
![N-(2-cyanoethyl)-N-({5-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B425946.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B425947.png)
![(5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B425948.png)
![5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B425949.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B425953.png)


![[4-(Hydroxymethyl)-2,6-diiodophenoxy]acetic acid](/img/structure/B425957.png)
![(5E)-5-[4-(morpholin-4-yl)benzylidene]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B425958.png)
![(5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B425959.png)
![isopropyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B425960.png)
![5-[(1-isobutyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B425961.png)

